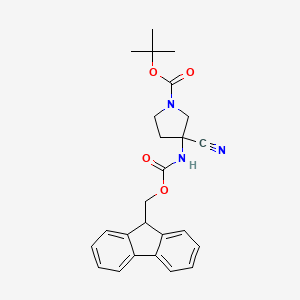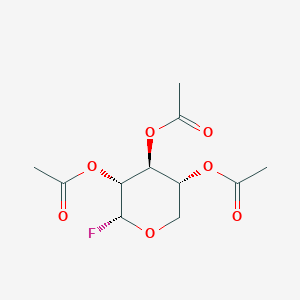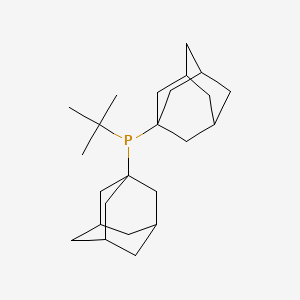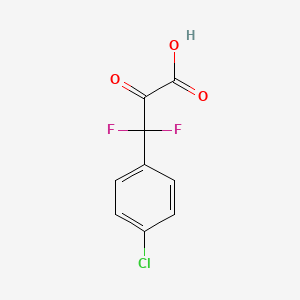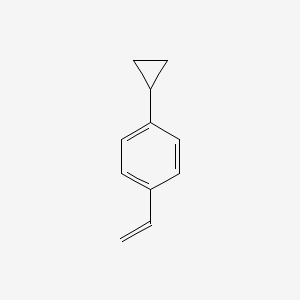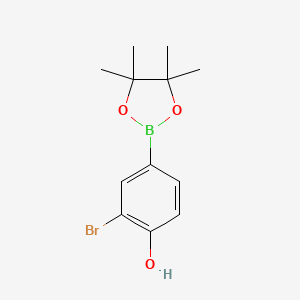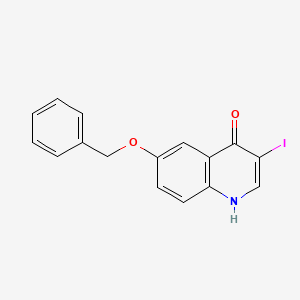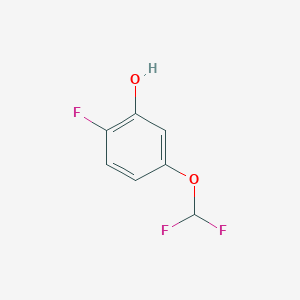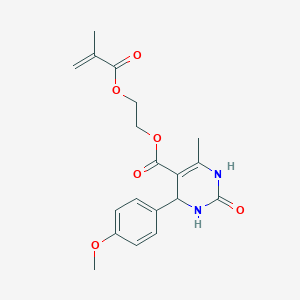
2-(Methacryloyloxy)ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methacryloyloxy)ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines methacrylate, methoxyphenyl, and tetrahydropyrimidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methacryloyloxy)ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of methacrylic acid with 2-hydroxyethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and distillation is common to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methacryloyloxy)ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohol derivatives.
Substitution: The methacryloyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methacryloyloxy)ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Polymer Chemistry: It can be used as a monomer in the synthesis of copolymers with unique properties, such as enhanced thermal stability and mechanical strength.
Materials Science: Its incorporation into polymer matrices can improve the properties of materials used in coatings, adhesives, and biomedical devices.
Wirkmechanismus
The mechanism of action of 2-(Methacryloyloxy)ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The methacryloyloxy group allows the compound to participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of the resulting materials. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenyl isocyanate: This compound shares the methoxyphenyl group and is used as a reagent in organic synthesis.
4-Methoxyphenethyl isocyanate: Similar in structure, this compound is used in the synthesis of various organic molecules.
Uniqueness
2-(Methacryloyloxy)ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of methacrylate and tetrahydropyrimidine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific interactions and properties, such as in advanced polymer systems and targeted drug delivery .
Eigenschaften
Molekularformel |
C19H22N2O6 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
2-(2-methylprop-2-enoyloxy)ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-11(2)17(22)26-9-10-27-18(23)15-12(3)20-19(24)21-16(15)13-5-7-14(25-4)8-6-13/h5-8,16H,1,9-10H2,2-4H3,(H2,20,21,24) |
InChI-Schlüssel |
FFIMPQHRYSSBPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)OCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[[4-(2-amino-2-sulfanylideneethyl)-N-[[2-(sulfanylcarbonylamino)phenyl]methyl]anilino]methyl]phenyl]carbamothioic S-acid](/img/structure/B12851221.png)

![6-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B12851238.png)

